Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-(3-Bromophenyl)-1-tosylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a bromophenyl group and a tosyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-tosylazetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-bromophenylamine with a suitable tosylating agent under basic conditions to form the azetidine ring.
Tosylation: The tosyl group is introduced by reacting the azetidine derivative with tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for 2-(3-bromophenyl)-1-tosylazetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-tosylazetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other groups.
Common Reagents and Conditions
- **Ox
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Properties
CAS No. |
824390-92-3 |
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Molecular Formula |
C16H16BrNO2S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C16H16BrNO2S/c1-12-5-7-15(8-6-12)21(19,20)18-10-9-16(18)13-3-2-4-14(17)11-13/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
HSPIVCUANDUTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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